molecular formula C14H10Cl2O2 B040885 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one CAS No. 119851-28-4

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

Cat. No. B040885
CAS RN: 119851-28-4
M. Wt: 281.1 g/mol
InChI Key: BDTJIVUVQRVLLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one and related compounds often involves multiple steps, including condensation, cyclization, and substitution reactions. For example, a two-step general synthesis involving condensation of diamines with benzoylacetone followed by cyclization with substituted benzaldehydes is a common approach for synthesizing similar compounds (Liszkiewicz et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been extensively studied using various techniques such as X-ray crystallography. These studies reveal detailed insights into the geometrical configuration, bond lengths, angles, and conformational aspects, providing a comprehensive understanding of the molecular architecture (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by its reactive functional groups. For instance, the presence of chlorophenyl groups can lead to various substitution reactions, enhancing the compound's reactivity towards nucleophiles and electrophiles. Analyzing the compound's behavior in different chemical environments helps in understanding its reactivity and potential for further chemical modifications.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are critical for determining their applicability in various fields. The crystalline structure, determined through X-ray diffraction, provides insights into the compound's stability and interactions within the crystal lattice, influencing its physical characteristics (Zheng et al., 2014).

Scientific Research Applications

Synthesis and Applications

  • Synthesis Techniques : A study described the synthesis of 2-chloro-4-(4-chlorophenoxy)-acetophenone by a one-pot Ullmann reaction, showcasing a method that is more efficient than traditional two-step processes. This approach emphasized the importance of optimizing reactant ratios, catalyst selection, and reaction conditions to achieve high yields of chlorophenyl compounds (Jiang Yu-ren, 2008).

  • Agrochemical and Fungicidal Activity : Another research focus is the development of chlorophenyl compounds with fungicidal activity. The synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and their pharmacological screening for agrochemical use highlights the potential of these compounds in protecting crops against fungal infections (A. Kuzenkov & V. V. Zakharychev, 2009).

Environmental and Biological Insight

  • Environmental Impact : Research on chlorophenols, which are structurally related to the compound , provides insight into the environmental persistence and potential toxicity of chlorophenyl compounds. These studies investigate the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors, highlighting the environmental risks associated with these compounds (Wenxiao Pan et al., 2013).

  • Biological Evaluation for Anti-inflammatory Applications : The synthesis and biological evaluation of chalcone derivatives, including chlorophenyl compounds, for their anti-inflammatory activity reveal the potential therapeutic applications of these chemicals. The study emphasizes the importance of structural modifications to enhance biological activity and supports the relevance of chlorophenyl compounds in medicinal chemistry (Z. Rehman, P. Saini, & Sushil Kumar, 2022).

Safety and Hazards

The safety information for “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” includes the following precautions :

Mechanism of Action

Target of Action

The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an important intermediate used for the synthesis of the agrochemical difenoconazole . Difenoconazole is a triazole fungicide, which primarily targets the enzyme lanosterol 14α-demethylase (CYP51) in fungi. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

As an intermediate in the synthesis of difenoconazole, this compound contributes to the overall mode of action of the fungicide. Difenoconazole inhibits the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of difenoconazole, is the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme CYP51, the conversion of lanosterol to ergosterol is blocked, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

Difenoconazole itself has low soil mobility due to strong adsorption to soil particles .

Result of Action

The result of the action of this compound, through its role in the synthesis of difenoconazole, is the effective control of various plant diseases caused by fungi. By disrupting the ergosterol biosynthesis pathway, it causes increased permeability and disruption of the fungal cell membrane, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, difenoconazole has been shown to have a half-life of 145 days under natural sunlight, indicating that it is relatively stable under environmental conditions . .

properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTJIVUVQRVLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350372
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
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Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119851-28-4
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119851-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenol (186 g), 2-chloro-4-fluoroacetophenone (250 g) and potassium carbonate (238 g) in DMF (960 mL) was heated to reflux for 48 h. After cooling to room temperature, the reaction mixture was partitioned between MTBE and water and the aqueous phase was extracted twice with MTBE. The combined organic phases were consecutively washed with 10% LiCl solution, dil. NaOH solution and water and dried. The solvent was evaporated under reduced pressure and the crude material was crystallized from diisopropyl ether.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is significant about the use of [BMPy]Br3 and [Bmim]Br3 in the α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one?

A1: The research demonstrates that both [BMPy]Br3 and [Bmim]Br3 are highly effective as bromine sources for the selective α-monobromination of this compound. [] This reaction is significant because it provides a simple and efficient method to obtain α-bromo-alkylaryl ketones, which are valuable intermediates in organic synthesis. Traditional bromination methods often suffer from low selectivity and harsh reaction conditions. The use of ionic liquids like [BMPy]Br3 and [Bmim]Br3 offers several advantages, including high selectivity for the desired product, mild reaction conditions (room temperature and solvent-free), and the ability to recycle and reuse the ionic liquid. [] This contributes to a more sustainable and environmentally friendly approach to chemical synthesis.

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